molecular formula C9H13NO3 B15110451 (Z)-3-(Cyclopentylcarbamoyl)propenoic acid

(Z)-3-(Cyclopentylcarbamoyl)propenoic acid

Cat. No.: B15110451
M. Wt: 183.20 g/mol
InChI Key: RBCOSUJOALVRNY-WAYWQWQTSA-N
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Description

(Z)-3-(Cyclopentylcarbamoyl)propenoic acid is an organic compound characterized by the presence of a cyclopentyl group attached to a carbamoyl moiety, which is further connected to a propenoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(Cyclopentylcarbamoyl)propenoic acid typically involves the reaction of cyclopentylamine with maleic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction temperature is maintained at around 0-5°C to ensure the stability of the intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and flow rates, ensuring consistent product quality and yield. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(Cyclopentylcarbamoyl)propenoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoyl group can be replaced by other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamoyl derivatives.

Scientific Research Applications

(Z)-3-(Cyclopentylcarbamoyl)propenoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (Z)-3-(Cyclopentylcarbamoyl)propenoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. Additionally, it can interact with receptors on cell surfaces, triggering signaling cascades that lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(Cyclopentylcarbamoyl)propenoic acid: An isomer with a different spatial arrangement of atoms.

    Cyclopentylcarbamic acid: Lacks the propenoic acid moiety.

    Cyclopentylamine: A simpler structure without the carbamoyl and propenoic acid groups.

Uniqueness

(Z)-3-(Cyclopentylcarbamoyl)propenoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

(Z)-4-(cyclopentylamino)-4-oxobut-2-enoic acid

InChI

InChI=1S/C9H13NO3/c11-8(5-6-9(12)13)10-7-3-1-2-4-7/h5-7H,1-4H2,(H,10,11)(H,12,13)/b6-5-

InChI Key

RBCOSUJOALVRNY-WAYWQWQTSA-N

Isomeric SMILES

C1CCC(C1)NC(=O)/C=C\C(=O)O

Canonical SMILES

C1CCC(C1)NC(=O)C=CC(=O)O

Origin of Product

United States

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